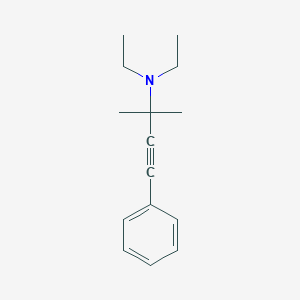
N,N-diethyl-2-methyl-4-phenylbut-3-yn-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-methyl-4-phenylbut-3-yn-2-amine, commonly known as DIBAL-H, is a reducing agent used in organic chemistry for the reduction of esters, amides, and nitriles to aldehydes or primary amines. It is a colorless liquid with a pungent odor and is highly reactive. DIBAL-H is a versatile reagent that has found widespread use in the synthesis of a variety of organic compounds.
Wirkmechanismus
DIBAL-H acts as a reducing agent by donating a hydride ion to the carbonyl group of the substrate. The hydride ion attacks the carbonyl carbon, leading to the formation of an alkoxide intermediate. This intermediate is then reduced by another hydride ion to yield the corresponding aldehyde or primary amine.
Biochemical and Physiological Effects
DIBAL-H is not used in biochemical or physiological research as it is a synthetic reagent used exclusively in organic chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
DIBAL-H has several advantages over other reducing agents. It is a mild and selective reducing agent that can reduce esters, amides, and nitriles to aldehydes or primary amines without affecting other functional groups. It is also a versatile reagent that can be used in a variety of solvents and reaction conditions.
However, DIBAL-H is highly reactive and must be handled with care. It is also a toxic and flammable liquid that can cause severe burns and respiratory problems if not handled properly. It is important to use protective equipment and proper ventilation when working with DIBAL-H.
Zukünftige Richtungen
There are several future directions for the use of DIBAL-H in organic synthesis. One potential application is in the synthesis of new pharmaceuticals and bioactive compounds. DIBAL-H can be used to reduce functional groups in complex molecules, leading to the synthesis of new compounds with potential therapeutic properties.
Another potential application is in the development of new catalysts for asymmetric synthesis. DIBAL-H has been used in the synthesis of chiral compounds, and its use in asymmetric synthesis may lead to the development of new catalysts that can be used in the production of chiral drugs and other compounds.
In conclusion, DIBAL-H is a valuable reagent in organic synthesis that has found widespread use in the reduction of esters, amides, and nitriles to aldehydes or primary amines. Its mild and selective reducing properties make it a versatile reagent that can be used in a variety of reaction conditions. While it is a toxic and highly reactive compound that must be handled with care, its potential applications in the synthesis of new pharmaceuticals and catalysts make it an important area of future research.
Synthesemethoden
The synthesis of DIBAL-H involves the reaction of lithium aluminum hydride with diethylamine and propargyl chloride. The resulting compound is then treated with anhydrous hydrogen chloride gas to yield DIBAL-H. The reaction can be represented as follows:
LiAlH4 + 2EtNH2 + HC≡CCH2Cl → Et2NH + AlH3 + LiCl + HC≡CCH2NH(Et)2
Et2NH + HCl → Et2NH2Cl
Et2NH2Cl + AlH3 → Et2NH-AlH2Cl
Et2NH-AlH2Cl + HC≡CCH2NH(Et)2 → DIBAL-H + 2EtNH2 + AlCl3
Wissenschaftliche Forschungsanwendungen
DIBAL-H has been extensively used in organic synthesis for the reduction of various functional groups. It has been used in the synthesis of natural products, pharmaceuticals, and other bioactive compounds. DIBAL-H has also been used in the synthesis of chiral compounds and in asymmetric synthesis. It is a valuable reagent in the synthesis of complex molecules.
Eigenschaften
Produktname |
N,N-diethyl-2-methyl-4-phenylbut-3-yn-2-amine |
|---|---|
Molekularformel |
C15H21N |
Molekulargewicht |
215.33 g/mol |
IUPAC-Name |
N,N-diethyl-2-methyl-4-phenylbut-3-yn-2-amine |
InChI |
InChI=1S/C15H21N/c1-5-16(6-2)15(3,4)13-12-14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3 |
InChI-Schlüssel |
MRZPSRPKQURMKO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C)(C)C#CC1=CC=CC=C1 |
Kanonische SMILES |
CCN(CC)C(C)(C)C#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B256785.png)
![N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide](/img/structure/B256787.png)



![2'-(furan-2-yl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B256794.png)

![2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B256796.png)

![6-methyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B256801.png)

![N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide](/img/structure/B256804.png)
![N-(1-adamantyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256809.png)
![2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B256811.png)